molecular formula C10H7BrClNO2 B13939589 2-Benzoxazolinone, 3-allyl-6-bromo-5-chloro- CAS No. 20844-82-0

2-Benzoxazolinone, 3-allyl-6-bromo-5-chloro-

Cat. No.: B13939589
CAS No.: 20844-82-0
M. Wt: 288.52 g/mol
InChI Key: XTFSRQUWJKWEBF-UHFFFAOYSA-N
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Description

2-Benzoxazolinone, 3-allyl-6-bromo-5-chloro- is a chemical compound with the molecular formula C10-H7-Br-Cl-N-O2 and a molecular weight of 288.54 . This compound is a derivative of benzoxazolinone, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoxazolinone, 3-allyl-6-bromo-5-chloro- can be achieved through various methods. One common approach involves the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as the chlorinating agent . This method is advantageous due to its high thermal stability and atom-economic nature. The reaction conditions typically involve the use of organic solvents such as acetone, acetonitrile, ethyl acetate, methanol, and toluene.

Industrial Production Methods

In an industrial setting, the production of 2-Benzoxazolinone, 3-allyl-6-bromo-5-chloro- may involve continuous-flow processes to optimize yield and efficiency. The use of trichloroisocyanuric acid in a continuous-flow setup allows for the preparation of large quantities of the compound over a working day .

Chemical Reactions Analysis

Types of Reactions

2-Benzoxazolinone, 3-allyl-6-bromo-5-chloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The hydrogen atoms at specific positions can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hypochlorite, N-bromosuccinimide, N-chlorosuccinimide, and trichloroisocyanuric acid . The reaction conditions vary depending on the desired product and may involve different solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, chlorination reactions can yield various chlorinated derivatives of the compound.

Scientific Research Applications

2-Benzoxazolinone, 3-allyl-6-bromo-5-chloro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Benzoxazolinone, 3-allyl-6-bromo-5-chloro- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzoxazolinone, 3-allyl-6-bromo-5-chloro- is unique due to the presence of both bromine and chlorine atoms, as well as the allyl group. These substituents confer specific chemical and biological properties that distinguish it from other benzoxazolinone derivatives.

Properties

CAS No.

20844-82-0

Molecular Formula

C10H7BrClNO2

Molecular Weight

288.52 g/mol

IUPAC Name

6-bromo-5-chloro-3-prop-2-enyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C10H7BrClNO2/c1-2-3-13-8-5-7(12)6(11)4-9(8)15-10(13)14/h2,4-5H,1,3H2

InChI Key

XTFSRQUWJKWEBF-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC(=C(C=C2OC1=O)Br)Cl

Origin of Product

United States

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